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Compound of Interest

Compound Name:
4-N-BOC-AMINO-4-

CARBOXYTETRAHYDROPYRAN

Cat. No.: B067323 Get Quote

For immediate release:

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR)

spectroscopic data for 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN. Due to the

limited availability of public experimental NMR data for this compound, this report furnishes a

predicted ¹H and ¹³C NMR dataset and compares it with experimental data from a structurally

analogous compound, 1-Boc-piperidine-4-carboxylic acid. This comparison offers valuable

insights for researchers in synthetic chemistry and drug development for the structural

verification of related molecules.

Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR data for 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN and the experimental data for the reference compound, 1-

Boc-piperidine-4-carboxylic acid.

Table 1: ¹H NMR Data Comparison
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Assignment

4-N-BOC-AMINO-4-

CARBOXYTETRAHYDROP

YRAN (Predicted)

1-Boc-piperidine-4-

carboxylic acid

(Experimental)

Solvent CDCl₃ CDCl₃

Frequency 400 MHz 400 MHz

Chemical Shift (δ ppm) Multiplicity Integration

-C(CH₃)₃ 1.45 s

-CH₂- (ring, axial) 1.90 - 2.10 m

-CH₂- (ring, equatorial) 2.20 - 2.40 m

-CH- (ring)

-CH₂-N

-CH₂-O- 3.60 - 3.80 m

-NH- ~5.1 br s

-COOH >10 br s

Note: Predicted data is generated from computational models and may differ from experimental

values. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.

Table 2: ¹³C NMR Data Comparison
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Assignment

4-N-BOC-AMINO-4-

CARBOXYTETRAHYDROP

YRAN (Predicted)

1-Boc-piperidine-4-

carboxylic acid

(Experimental)

Solvent CDCl₃ CDCl₃

Frequency 100 MHz 100 MHz

Chemical Shift (δ ppm) Chemical Shift (δ ppm)

-CH₃ ~28.4 28.4

-C(CH₃)₃ ~80.5 79.8

Ring -CH₂- ~34.0 28.8

Ring -CH₂-O- or -CH₂-N- ~64.5 43.5

Ring -CH- 41.5

C4 (quaternary) ~58.0

-C=O (Boc) ~155.2 154.8

-COOH ~176.0 179.5

Note: Predicted data is generated from computational models and may differ from experimental

values.

Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.
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¹H NMR Spectroscopy:

The ¹H NMR spectra are recorded on a 400 MHz spectrometer.

The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of

1.0 s, an acquisition time of 4.0 s, and 16 scans.

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.

Proton-decoupled spectra are acquired with a spectral width of 240 ppm.

A relaxation delay of 2.0 s and an acquisition time of 1.5 s are used, with an accumulation of

1024 scans.

Chemical shifts are referenced to the solvent peak.

Workflow Visualization
The following diagram illustrates a typical workflow for NMR data acquisition and analysis.
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Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structural Elucidation.
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To cite this document: BenchChem. [Comparative Analysis of 4-N-BOC-AMINO-4-
CARBOXYTETRAHYDROPYRAN NMR Data]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b067323#1h-and-13c-nmr-data-for-4-n-boc-amino-
4-carboxytetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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